3-(3,5-Dichlorophenyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-3-pentanol is an organic compound characterized by the presence of a dichlorophenyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-3-pentanol typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate reagents under controlled conditions. One common method includes the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with a suitable alcohol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of 3-(3,5-dichlorophenyl)-3-pentanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
3,5-Dichlorophenylhydrazine hydrochloride: Utilized in the synthesis of heterocyclic compounds with potential biological activities.
Uniqueness
3-(3,5-Dichlorophenyl)-3-pentanol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dichlorophenyl group and pentanol backbone make it a versatile compound for various synthetic and research purposes.
Biological Activity
3-(3,5-Dichlorophenyl)-3-pentanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H14Cl2O
- Molecular Weight : 233.14 g/mol
- CAS Number : 3751-48-2
The compound features a dichlorophenyl group attached to a pentanol backbone, which influences its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, suggesting potential applications in medical and industrial settings.
- Case Study : A study conducted by evaluated the antimicrobial effects of several derivatives of this compound. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests revealed that it can inhibit the growth of common fungal pathogens.
- Research Findings : A comparative study highlighted that this compound exhibited antifungal effects against Candida species, with notable activity against Candida albicans.
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 64 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in microbial cells. Preliminary studies suggest that it may disrupt cell membrane integrity and inhibit essential enzymatic pathways critical for microbial survival .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments indicate moderate toxicity levels in certain models, emphasizing the need for further investigation into its safety for human use.
- Toxicity Study : An evaluation using the OptiSafe™ Eye Irritation Test reported mild irritant properties when tested on ocular tissues .
Applications in Medicine and Industry
Given its biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : Its antimicrobial and antifungal properties make it a candidate for developing new antibiotics or antifungal agents.
- Industrial Use : The compound can be utilized in formulating disinfectants or preservatives due to its efficacy against microbial growth.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYYHOMNHSGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC(=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.